REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6]=[C:7]2[S:11]C(=S)N[C:8]2=[O:13])=[CH:4][C:3]=1[O:16][CH3:17].[OH-:18].[Na+]>Cl>[OH:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6]=[C:7]([SH:11])[C:8]([OH:18])=[O:13])=[CH:4][C:3]=1[O:16][CH3:17] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C2C(NC(S2)=S)=O)C=C1)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 70°-75° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was chilled in an ice bath
|
Type
|
ADDITION
|
Details
|
added rapidly
|
Type
|
CUSTOM
|
Details
|
The yellow solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1)C=C(C(=O)O)S)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |